molecular formula C9H9NO3 B027124 Methyl 3-carbamoylbenzoate CAS No. 106748-24-7

Methyl 3-carbamoylbenzoate

Cat. No.: B027124
CAS No.: 106748-24-7
M. Wt: 179.17 g/mol
InChI Key: MNDFXDXRMYURMC-UHFFFAOYSA-N
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Description

Prinivil, also known as lisinopril, is a medication that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used to treat high blood pressure, heart failure, and to improve survival after a heart attack. Prinivil works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump blood more efficiently .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with a similar structure, such as methocarbamol, are known to have their effects localized to the central nervous system rather than a direct effect on skeletal muscles .

Biochemical Pathways

Benzylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that Methyl 3-carbamoylbenzoate could potentially interact with biochemical pathways involving resonance stabilization.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . The compound has a lipophilicity (Log Po/w) of 1.52, suggesting that it may have good membrane permeability . Its skin permeation is low (log kp: -656 cm/s) .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with biological targets. It is very soluble, with a solubility of 2.6 mg/ml . This suggests that it could be well-distributed in aqueous environments within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lisinopril is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate. This intermediate is then subjected to various chemical reactions, including amide bond formation and cyclization, to produce lisinopril .

Industrial Production Methods: In industrial settings, the production of lisinopril involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in tablet form .

Chemical Reactions Analysis

Types of Reactions: Lisinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for its metabolism and excretion from the body.

Common Reagents and Conditions:

    Hydrolysis: Lisinopril can be hydrolyzed in the presence of water and acidic or basic conditions to produce its active metabolites.

    Oxidation: Oxidative reactions involving lisinopril can occur in the presence of oxidizing agents such as hydrogen peroxide.

    Substitution: Substitution reactions involving lisinopril typically occur under specific conditions with suitable reagents.

Major Products Formed: The major products formed from these reactions include the active metabolites of lisinopril, which are responsible for its therapeutic effects .

Scientific Research Applications

Lisinopril has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lisinopril is unique among angiotensin-converting enzyme inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

Lisinopril’s uniqueness lies in its long half-life, high bioavailability, and lack of a sulfhydryl group, which reduces the risk of certain side effects .

Properties

IUPAC Name

methyl 3-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDFXDXRMYURMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147750
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-24-7
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106748-24-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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